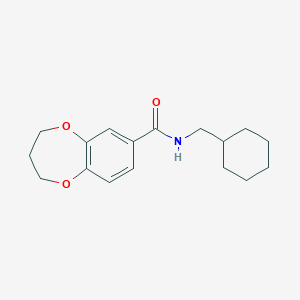
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum of cells and has been implicated in various physiological processes. BD-1063 has been used in scientific research to investigate the role of the sigma-1 receptor in these processes.
Wirkmechanismus
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective antagonist of the sigma-1 receptor. This means that N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide binds to the sigma-1 receptor and prevents it from carrying out its normal function. The exact mechanism of action of the sigma-1 receptor is not fully understood, but it is thought to be involved in various cellular processes, such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have various biochemical and physiological effects in scientific studies. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to reduce pain perception in animal models, suggesting that the sigma-1 receptor may be involved in pain signaling. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to impair memory formation in animal models, suggesting that the sigma-1 receptor may be involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in scientific research is its selectivity for the sigma-1 receptor. This means that researchers can investigate the role of the sigma-1 receptor specifically, without interfering with other cellular processes. However, one limitation of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is that it may have off-target effects on other proteins or receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and the sigma-1 receptor. For example, researchers could investigate the role of the sigma-1 receptor in other physiological processes, such as inflammation or metabolism. Researchers could also investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Parkinson's disease or depression. Additionally, researchers could investigate the structure and function of the sigma-1 receptor in more detail, which could lead to the development of more selective and potent sigma-1 receptor antagonists.
Synthesemethoden
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The detailed synthesis method is beyond the scope of this paper, but it has been described in a scientific publication by researchers who synthesized N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide for the first time.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in scientific research to investigate the role of the sigma-1 receptor in various physiological processes. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of the sigma-1 receptor in pain perception, memory formation, and drug addiction. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used to investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Alzheimer's disease and cancer.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h7-8,11,13H,1-6,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZLYFRDLUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
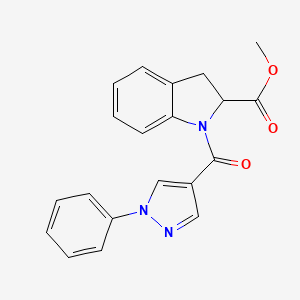

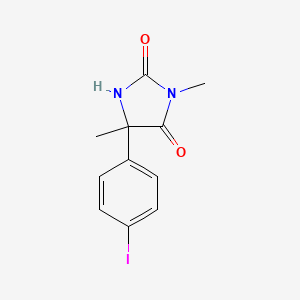
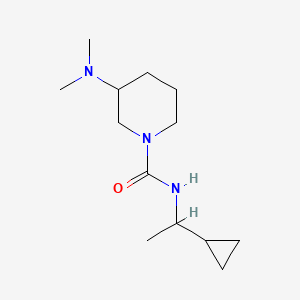
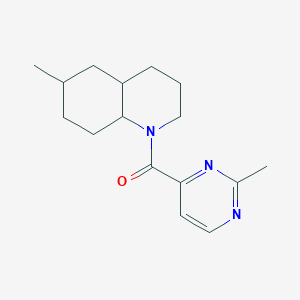
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
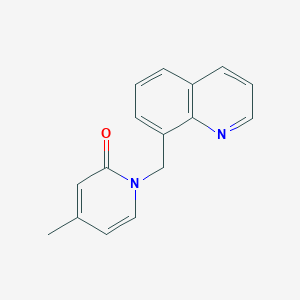


![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)